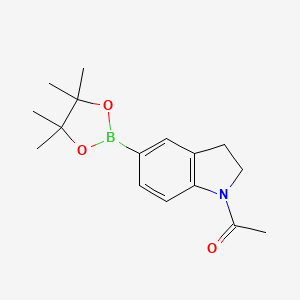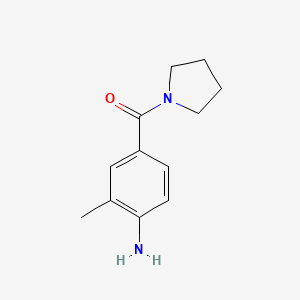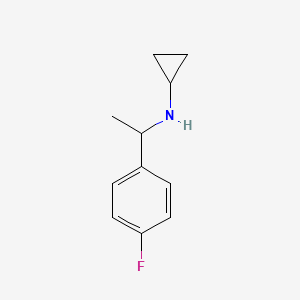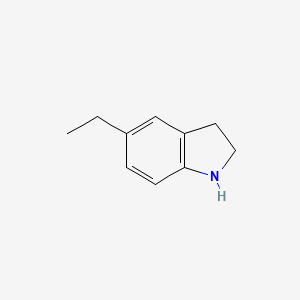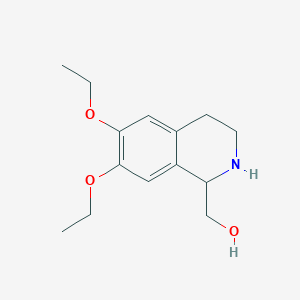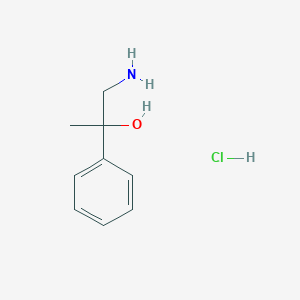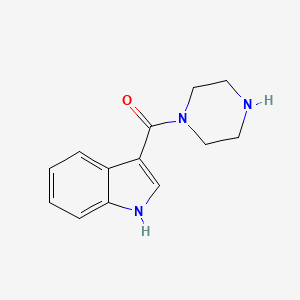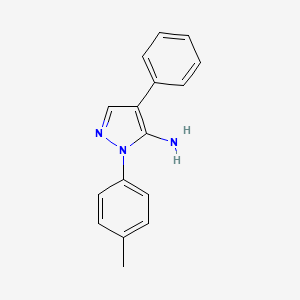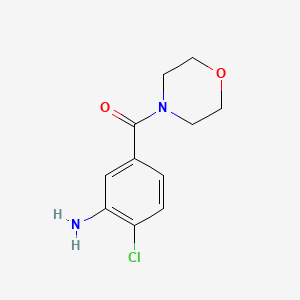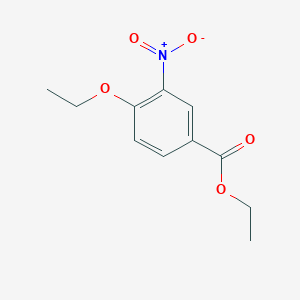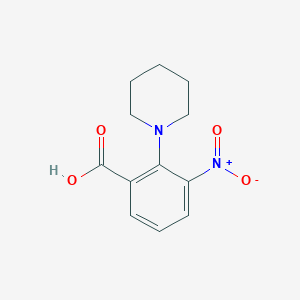
2-((2-Fluorophenoxy)methyl)-1,3-dioxolane
Vue d'ensemble
Description
2-((2-Fluorophenoxy)methyl)-1,3-dioxolane , also known by its chemical formula C11H14FNO2 , is a synthetic organic compound. It belongs to the class of dioxolanes, which are cyclic acetals containing two oxygen atoms in a five-membered ring. The compound’s structure combines a dioxolane ring with a fluorophenoxy methyl group.
Molecular Structure Analysis
The molecular structure of 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane consists of a dioxolane ring (a five-membered cyclic ether) fused with a fluorophenoxy methyl group. The fluorine atom enhances the compound’s lipophilicity and influences its biological properties.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis, oxidation, and substitution. Researchers might explore its reactivity with nucleophiles, acids, or bases. Investigating its stability under different conditions is crucial for understanding its behavior.
Physical And Chemical Properties Analysis
- Physical Properties :
- State : Solid
- Solubility : Soluble in organic solvents (e.g., acetonitrile, chloroform)
- Melting Point : Varies based on the compound’s specific isomer
- Chemical Properties :
- Functional Groups : Dioxolane ring, fluorophenoxy methyl group
- Reactivity : May undergo nucleophilic substitution, acid-catalyzed reactions, or enzymatic transformations
Safety And Hazards
- Toxicity : Assessments of toxicity and potential health risks are essential. Researchers should conduct animal studies and evaluate acute and chronic effects.
- Handling Precautions : Proper protective equipment (gloves, goggles) should be used when handling the compound.
- Environmental Impact : Consider its impact on the environment during disposal.
Orientations Futures
Future research on 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane should focus on:
- Biological Activity : Investigate its pharmacological properties, potential therapeutic applications, and target interactions.
- Structure-Activity Relationships : Explore modifications to enhance efficacy or reduce toxicity.
- Formulation : Develop suitable formulations (e.g., prodrugs, nanoparticles) for drug delivery.
Propriétés
IUPAC Name |
2-[(2-fluorophenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-8-3-1-2-4-9(8)14-7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBOFWGWWKIJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590068 | |
| Record name | 2-[(2-Fluorophenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Fluorophenoxy)methyl)-1,3-dioxolane | |
CAS RN |
850348-82-2 | |
| Record name | 2-[(2-Fluorophenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-oxo-5,8-dihydropyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B1627172.png)
![1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid](/img/structure/B1627174.png)
![3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol](/img/structure/B1627175.png)
